5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC17771811
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 5-(aminomethyl)-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H11NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4,6,11H2 |
| Standard InChI Key | NKZLQYZEZKVCSF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular structure of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one consists of a fused bicyclic system: a benzene ring joined to a cyclopentanone moiety. The aminomethyl (-CH₂NH₂) substituent at the 5-position introduces both hydrogen-bonding capacity and basicity. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| IUPAC Name | 5-(Aminomethyl)-2,3-dihydroinden-1-one | |
| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)CN | |
| InChI Key | NKZLQYZEZKVCSF-UHFFFAOYSA-N |
The crystal structure remains unpublished, but computational models predict a planar indanone system with the aminomethyl group adopting a pseudo-axial conformation to minimize steric hindrance .
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.09134 | 132.7 |
| [M+Na]⁺ | 184.07328 | 144.2 |
| [M-H]⁻ | 160.07678 | 135.5 |
These values facilitate analytical method development for quality control in synthesis .
Synthesis and Manufacturing
Established Synthetic Routes
Though detailed protocols for 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one are proprietary, analogous indanones are synthesized via:
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Copper-Catalyzed Annulation: 2-Ethynylbenzaldehydes undergo intramolecular cyclization under Cu(I) catalysis to form 3-hydroxyindanones . Adaptation of this method could involve propargylamine precursors.
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Friedel-Crafts Acylation: Electrophilic substitution on dihydroindenes using chloroacetyl chloride, followed by amination.
Industrial-scale production likely employs continuous flow systems to enhance yield and purity, as suggested by supplier listings.
Scale-Up Challenges
Key manufacturing hurdles include:
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Regioselectivity: Ensuring exclusive substitution at the 5-position requires directing groups or steric control.
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Amination Efficiency: Reductive amination of ketone precursors may compete with over-reduction to secondary amines.
| Supplier | Purity | Packaging |
|---|---|---|
| Toronto Research Chemicals | ≥95% | 50 mg to 10 g |
| Vulcanchem | Research | Custom scales |
| Echemi | Not specified | Bulk inquiries |
Pricing ranges from $120–$450/g, reflecting small-scale synthesis costs.
Materials Science Applications
The indanone core’s rigidity and H-bonding capacity make it a candidate for:
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Liquid Crystal Displays: As mesogenic building blocks.
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Polymer Crosslinkers: Through Schiff base formation with carbonyl groups.
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